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molecular formula C14H17N3O2 B1268788 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid CAS No. 869663-56-9

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Cat. No. B1268788
M. Wt: 259.3 g/mol
InChI Key: HPBNFHMSOYVHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207166B2

Procedure details

A mixture of 4,4-dimethyl-3-oxo-pentanenitrile (4.52 g, 36.15 mmol), 4-hydrazinobenzoic acid (5.00 g, 32.86 mmol), and acetic acid (2 mL) in EtOH/THF (1:1) was refluxed for 16 h. After cooling, the solvent was concentrated at reduced pressure, and the crude was re-dissolved in EtOAc. The organic layer was washed with aqueous saturated Na2CO3 solution and brine, dried over MgSO4, filtered, and concentrated to half its volume. The resulting residue was filtered, and the solids were washed with cold EtOAc and dried under high vacuum to afford the title compound as a white solid (8.4 g, 99%). 1H-NMR (DMSO-d6) δ 12.91 (s, 1H), 7.99 (d, J=6.0 Hz, 2H), 7.75 (d, J=9.0 Hz, 2H), 5.42 (s, 1H), 5.39 (s, 2H), 1.21 (s, 9H); MS LC-MS [M+H]+=260, RT=1.83 min.
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].[NH:10]([C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=1)[NH2:11].C(O)(=O)C>CCO.C1COCC1>[NH2:6][C:5]1[N:10]([C:12]2[CH:13]=[CH:14][C:15]([C:16]([OH:18])=[O:17])=[CH:19][CH:20]=2)[N:11]=[C:3]([C:2]([CH3:9])([CH3:8])[CH3:1])[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.52 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
N(N)C1=CC=C(C(=O)O)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
EtOH THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the crude was re-dissolved in EtOAc
WASH
Type
WASH
Details
The organic layer was washed with aqueous saturated Na2CO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half its volume
FILTRATION
Type
FILTRATION
Details
The resulting residue was filtered
WASH
Type
WASH
Details
the solids were washed with cold EtOAc
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C1=CC=C(C(=O)O)C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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